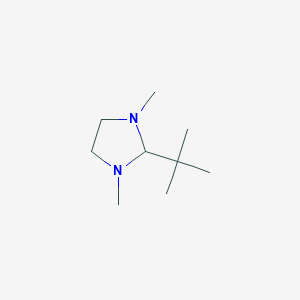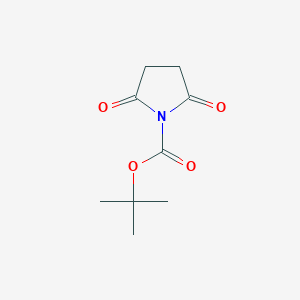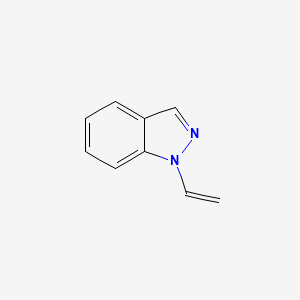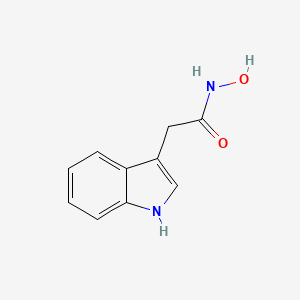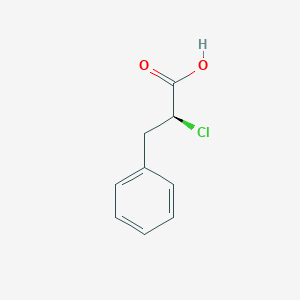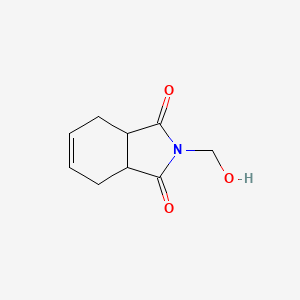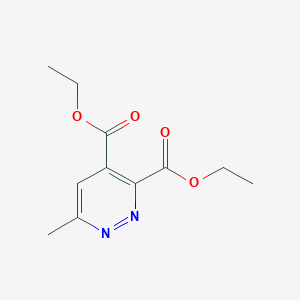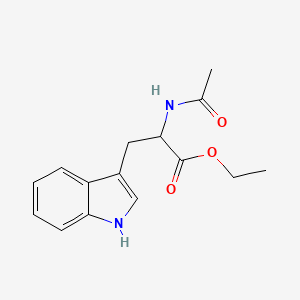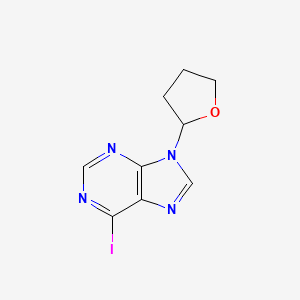
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Applications
9H-Purine derivatives, including the 6-iodo-9-(tetrahydro-2-furyl) variant, have been explored for their antimycobacterial properties. Studies have shown that these compounds, specifically 9-benzylpurines, exhibit significant inhibitory effects against Mycobacterium tuberculosis. The antimycobacterial activity is notably enhanced with certain substituents, such as a chlorine atom in the purine 2-position, making these compounds promising potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Synthesis and Chemical Properties
The chemical synthesis of 9H-Purine derivatives, including 6-iodo-9-(tetrahydro-2-furyl)-, has been a subject of research. These compounds can be synthesized under mild conditions using specific catalysts, showcasing their feasibility for various chemical applications (Lee, Kim, Kim, & Kim, 1990).
Enzyme Inhibition
Studies on 6-iodo-9-(tetrahydro-2-furyl)-purine have revealed its potential as an inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This enzyme is involved in purine metabolism, and its inhibition can have therapeutic implications in certain cellular processes (Jadhav, Townsend, & Nelson, 1979).
Antitumor and Antiviral Properties
Research has also explored the antitumor and antiviral potential of 9H-Purine derivatives. Compounds like 6-mercaptopurine and its derivatives, which include 9-(tetrahydro-2-furyl) variants, have been studied for their actions against tumor cells and viruses, providing a basis for potential therapeutic applications (Drake, Burns, & Nelson, 1982).
Structural and Medicinal Chemistry
The structural properties of 9H-Purine derivatives have been investigated for their relevance in medicinal chemistry. These studies focus on understandingthe molecular configurations, crystal structures, and interactions that contribute to the compound's pharmacological properties. For example, research on close analogs of 6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, a structurally similar compound, has helped in understanding the molecular interactions responsible for their biological activities (Brændvang & Gundersen, 2007).
Crystallography and Molecular Dynamics
The crystal structure and stability of related 9H-Purine derivatives in solution have been studied, providing insights into their physical properties and potential applications in fields like cosmetology. These studies help in understanding the stability and reactivity of these compounds under various conditions, which is crucial for their practical applications (Walla et al., 2010).
Eigenschaften
IUPAC Name |
6-iodo-9-(oxolan-2-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQICVCDORWEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=CN=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286385 | |
| Record name | 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |
CAS RN |
42204-08-0 | |
| Record name | AX 54 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




